molecular formula C7H4ClFN2O B11760928 4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

Cat. No.: B11760928
M. Wt: 186.57 g/mol
InChI Key: UDWRPTLAYQVOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can influence various biochemical pathways, leading to the desired therapeutic or functional effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and interactions with biological targets. This dual halogenation can enhance its binding affinity and specificity compared to similar compounds .

Properties

Molecular Formula

C7H4ClFN2O

Molecular Weight

186.57 g/mol

IUPAC Name

4-chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C7H4ClFN2O/c8-4-2-5(9)10-7-3(4)1-6(12)11-7/h2H,1H2,(H,10,11,12)

InChI Key

UDWRPTLAYQVOJQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NC1=O)N=C(C=C2Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.